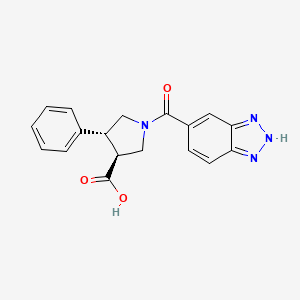

(3S*,4R*)-1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzotriazole derivatives, which share a core structure with (3S*,4R*)-1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-phenylpyrrolidine-3-carboxylic acid, has been well-documented. Katritzky et al. (1999) discussed the asymmetric syntheses of 2-substituted and 2,5-disubstituted pyrrolidines from similar benzotriazole compounds, showcasing the versatile routes for creating chiral pyrrolidine synthons, which can be further transformed into a wide array of chemical entities (Katritzky, Cui, Yang, & Steel, 1999).

Molecular Structure Analysis

The molecular structure of compounds closely related to (3S*,4R*)-1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-phenylpyrrolidine-3-carboxylic acid has been confirmed using techniques like X-ray crystallography. This provides detailed insights into the geometric configuration, bond lengths, and angles, crucial for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

Benzotriazole derivatives, including those structurally related to the compound , are known to react smoothly with a variety of reagents, including organosilicon, organophosphorus, and organozinc reagents, to afford products in good yields under mild conditions. This versatility highlights the compound’s potential in synthetic chemistry applications and its reactivity towards different chemical transformations (Balalaie, Mahdidoust, & Eshaghi-Najafabadi, 2007).

Aplicaciones Científicas De Investigación

Synthesis and Structural Investigations

Triorganostannyl Esters Synthesis

Triorganostannyl esters of certain pyridinylimino substituted aminobenzoic acids have been synthesized, which are structurally related to the benzotriazole moiety. These compounds are of interest for their potential effects on photophysical properties and intermolecular interactions in ligands (Tzimopoulos et al., 2010).

Utility in Amino Acid Protection

Benzotriazol-1-ylcarbonyl chloride, closely related to benzotriazole, has been utilized for amino protection in phenylalanine and phenylglycine, showcasing its utility in synthesizing protected amino acids (Katritzky et al., 1997).

Chemical Transformations and Applications

Synthesis of Derivatives

Various derivatives of benzotriazole carboxylic acid have been synthesized, investigating their luminescence and complex-forming properties. These studies are essential for understanding the chemical behavior and potential applications of these derivatives in different fields (Vasin et al., 2013).

Triorganotin(IV) Complexes

Triorganotin(IV) complexes of azo-carboxylic acids, derived from amino benzoic acids, have been synthesized and characterized. These complexes are investigated for their potential anti-diabetic activities, indicating a medical application in the field of diabetes treatment (Roy et al., 2016).

Fluorescent Chemosensor Development

A benzotriazole-based compound has been developed as a ratiometric fluorescent chemosensor. This compound is suitable for detecting pH fluctuations in biosamples and neutral water samples, demonstrating its application in analytical chemistry (Li et al., 2018).

Analytical Chemistry Applications

Fluorescent Derivatization of Carboxylic Acids

Compounds related to benzotriazole have been used as fluorescence derivatization reagents for carboxylic acids, facilitating their determination through high-performance liquid chromatography (HPLC) (Narita & Kitagawa, 1989).

Resolution of Carboxylic Acid Enantiomers

The resolution of carboxylic acid enantiomers has been achieved using HPLC with highly sensitive laser-induced fluorescence detection, demonstrating the role of benzotriazole derivatives in chiral separations (Toyo’oka et al., 1992).

Propiedades

IUPAC Name |

(3S,4R)-1-(2H-benzotriazole-5-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c23-17(12-6-7-15-16(8-12)20-21-19-15)22-9-13(14(10-22)18(24)25)11-4-2-1-3-5-11/h1-8,13-14H,9-10H2,(H,24,25)(H,19,20,21)/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASNDTBCLZIQGK-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C2=CC3=NNN=C3C=C2)C(=O)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)C2=CC3=NNN=C3C=C2)C(=O)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S*,4R*)-1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-phenylpyrrolidine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)

![5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5547130.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)

![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)

![(4aS*,7aR*)-1-benzoyl-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547161.png)

![3-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5547164.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxynicotinamide](/img/structure/B5547180.png)

![3-cyclohexyl-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5547182.png)

![5,5-dichloro-5H-indeno[1,2-b]pyridine](/img/structure/B5547195.png)

![8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547210.png)

![N-cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B5547211.png)